Ethylenebis(oxy)bis(sodium): A Technical Review of Its Chemical Properties and Reactivity
Ethylenebis(oxy)bis(sodium): A Technical Review of Its Chemical Properties and Reactivity
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the chemical properties and reactivity of Ethylenebis(oxy)bis(sodium), also known as disodium ethylene glycolate. Extensive literature searches have revealed a significant lack of information regarding a specific biological mechanism of action for this compound. Therefore, this guide focuses on its well-documented chemical characteristics, including its role as a strong base and nucleophile in organic synthesis. The potential for interaction with biological molecules is discussed from a chemical perspective, in the absence of direct biological data.
Introduction
Ethylenebis(oxy)bis(sodium) (CAS No. 10604-71-4) is the disodium salt of ethylene glycol. It is a dialkoxide, characterized by the deprotonation of both hydroxyl groups of ethylene glycol. While this compound is utilized in various chemical applications, there is a notable absence of published research detailing its specific pharmacological effects, cellular targets, or signaling pathways in a biological context. This guide consolidates the available chemical information to provide a foundational understanding of its potential interactions.
Chemical Properties and Reactivity
Ethylenebis(oxy)bis(sodium) is a potent nucleophile and a strong base.[1] Its reactivity is primarily governed by the two negatively charged oxygen atoms, which readily attack electrophilic centers.[1] This characteristic makes it a valuable reagent in organic synthesis for the formation of new carbon-oxygen bonds.[1]
Table 1: Chemical and Physical Properties of Ethylenebis(oxy)bis(sodium)
| Property | Value | Reference |
| CAS Number | 10604-71-4 | ChemicalBook |
| Molecular Formula | C₂H₄Na₂O₂ | ChemicalBook |
| Molecular Weight | 106.03 g/mol | ChemicalBook |
| Synonyms | Disodium ethylene glycolate, Sodium ethylene glycoxide, Disodium 1,2-ethanediolate | ChemicalBook |
| Appearance | White solid (typical for alkoxides) | General chemical knowledge |
| Key Reactivity | Strong base, Potent nucleophile | [1] |
Role in Organic Synthesis
The primary application of Ethylenebis(oxy)bis(sodium) is in organic synthesis, most notably in the Williamson ether synthesis. Due to its difunctional nature, it can react with one or two equivalents of an alkyl halide to form mono- or di-ethers of ethylene glycol.[1]
Below is a diagram illustrating the general workflow of a Williamson ether synthesis using Ethylenebis(oxy)bis(sodium).
Caption: Williamson Ether Synthesis Workflow.
Theoretical Biological Interactions (Absence of Experimental Data)
Given its chemical nature as a strong base and nucleophile, Ethylenebis(oxy)bis(sodium) would be expected to be highly reactive in a biological environment. In an aqueous physiological system, it would likely be rapidly protonated by water to form ethylene glycol and sodium hydroxide.
The potential for direct interaction with biological macromolecules is high. The alkoxide moieties could act as potent nucleophiles, attacking electrophilic sites on proteins (e.g., carbonyl groups in peptide backbones or amino acid side chains) and other biomolecules. This could lead to non-specific covalent modifications and potential disruption of protein structure and function.
Additionally, its nature as a strong base would significantly alter local pH, which could lead to denaturation of proteins and other pH-sensitive cellular components.
It is important to emphasize that these are theoretical interactions based on chemical principles. Without experimental data, the specific biological targets and the consequences of these interactions remain unknown.
Experimental Protocols
A thorough search of scientific literature did not yield any specific experimental protocols detailing the investigation of the biological mechanism of action of Ethylenebis(oxy)bis(sodium). Research on this compound has been focused on its role in chemical synthesis.
Quantitative Data
No quantitative data regarding the biological or pharmacological effects of Ethylenebis(oxy)bis(sodium) (e.g., IC50, LD50, binding affinities) were found in the public domain.
Conclusion
Ethylenebis(oxy)bis(sodium) is a well-characterized chemical reagent with utility in organic synthesis due to its properties as a strong base and potent nucleophile. However, there is a significant gap in the scientific literature regarding its mechanism of action in biological systems. Based on its chemical reactivity, it is plausible that it would exhibit non-specific interactions with biological molecules, leading to cellular disruption. Further research is required to elucidate any specific biological effects and to determine if it has any potential for therapeutic or toxicological significance. For professionals in drug development, the high reactivity and lack of specificity suggest a challenging profile for therapeutic applications.
